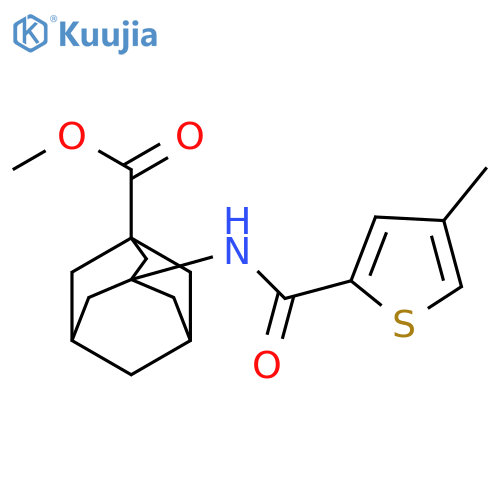Cas no 1207055-10-4 (methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate)

1207055-10-4 structure
商品名:methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate
methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate
- WUWIRBLPDKXBKZ-UHFFFAOYSA-N
- 1207055-10-4
- methyl 3-[(4-methylthiophene-2-carbonyl)amino]adamantane-1-carboxylate
- AKOS024525652
- SR-01000925817-1
- (1r,3s,5R,7S)-methyl 3-(4-methylthiophene-2-carboxamido)adamantane-1-carboxylate
- SR-01000925817
- F5860-4155
- VU0526467-1
- CCG-342180
-
- インチ: 1S/C18H23NO3S/c1-11-3-14(23-9-11)15(20)19-18-7-12-4-13(8-18)6-17(5-12,10-18)16(21)22-2/h3,9,12-13H,4-8,10H2,1-2H3,(H,19,20)
- InChIKey: WUWIRBLPDKXBKZ-UHFFFAOYSA-N
- ほほえんだ: C12(C(OC)=O)CC3CC(CC(NC(C4SC=C(C)C=4)=O)(C3)C1)C2
計算された属性
- せいみつぶんしりょう: 333.13986477g/mol
- どういたいしつりょう: 333.13986477g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 520
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 83.6Ų
methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5860-4155-2mg |
methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate |
1207055-10-4 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5860-4155-1mg |
methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate |
1207055-10-4 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5860-4155-2μmol |
methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate |
1207055-10-4 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5860-4155-3mg |
methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate |
1207055-10-4 | 3mg |
$63.0 | 2023-09-09 |
methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate 関連文献
-
Zhanhong Yang J. Mater. Chem. A, 2015,3, 7429-7436
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
1207055-10-4 (methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate) 関連製品
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
